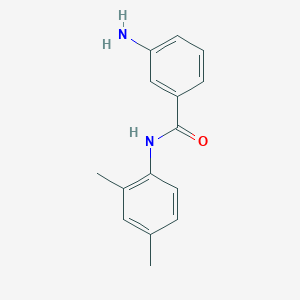

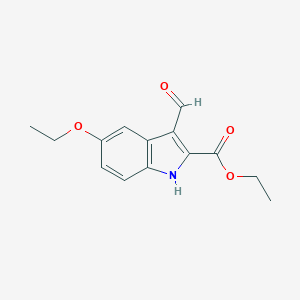

3-氨基-N-(2,4-二甲基苯基)苯甲酰胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound closely related to 3-amino-N-(2,4-dimethylphenyl)benzamide, involves multi-step chemical reactions highlighting the compound's potential for modification and the exploration of its anticonvulsant properties (Lambert et al., 1995). Another approach involves a three-component reaction demonstrating a method for creating benzamide derivatives with potential biological applications (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure and interactions of benzamide derivatives, including those similar to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been analyzed using X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures of benzamide derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide compounds, including anticonvulsant activities and neurotoxicity comparisons with other antiepileptic drugs, have been thoroughly investigated, highlighting their potential in medical applications (Clark Cr, 1988). Another study focused on the metabolic inhibitor properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, showcasing its potency in pharmacological contexts (Robertson et al., 1987).

Physical Properties Analysis

The physical properties, including solubility and thermal stability of polyamides derived from compounds structurally related to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been explored, demonstrating the influence of molecular structure on material characteristics (Liaw et al., 2002).

科研应用

抗惊厥活性

3-氨基-N-(2,4-二甲基苯基)苯甲酰胺及其衍生物已被广泛研究其抗惊厥特性。例如,一个密切相关的化合物4-氨基-N-(2,6-二甲基苯基)苯甲酰胺在几种模型中表现出显著的抗惊厥活性。这些化合物在最大电击惊厥(MES)测试中显示出有效性,表明它们有潜力作为抗癫痫药物(Lambert et al., 1995),(Afolabi & Okolie, 2013),(Clark, 1988)。

药代动力学和药物代谢

对这些化合物的药代动力学和代谢研究,特别是在抗惊厥活性背景下,至关重要。这些苯甲酰胺的代谢和排泄已在动物模型中进行探讨,研究结果表明显著的吸收和排泄模式,以及涉及的代谢途径的见解(Potts et al., 1989),(Dockens et al., 1987)。

化学合成和表征

这些化合物及其类似物的合成和表征对于理解它们在药物化学中的潜在应用至关重要。各种研究已报道了这些化合物的成功合成及其结构表征,为进一步研究其生物和药理特性奠定了基础(Noubade et al., 2009),(Saeed et al., 2015)。

在腐蚀抑制中的潜力

有趣的是,3-氨基-N-(2,4-二甲基苯基)苯甲酰胺的衍生物已被探索其作为腐蚀抑制剂的潜力。这种应用突显了这些化合物在药理用途之外的多功能性。研究表明,某些衍生物可以有效地抑制酸性介质中的腐蚀,展示了这些化合物在工业应用中的潜力(Lgaz et al., 2019),(Lgaz et al., 2020)。

Safety And Hazards

性质

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKLERLHHRXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546048 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,4-dimethylphenyl)benzamide | |

CAS RN |

102630-87-5 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)

![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)